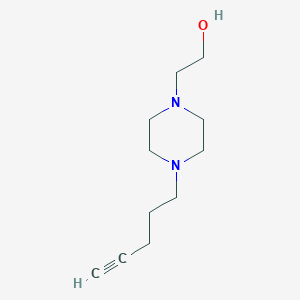![molecular formula C17H18N2O2S B2535253 ethyl N-[1-(2-pyridinylsulfanyl)-2,3-dihydro-1H-inden-2-yl]carbamate CAS No. 306978-24-5](/img/structure/B2535253.png)
ethyl N-[1-(2-pyridinylsulfanyl)-2,3-dihydro-1H-inden-2-yl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl N-[1-(2-pyridinylsulfanyl)-2,3-dihydro-1H-inden-2-yl]carbamate, also known as E64d, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of cysteine proteases, which are enzymes that play important roles in various physiological processes. In
Wissenschaftliche Forschungsanwendungen
Review of Ethyl Carbamate in Foods and Beverages
Ethyl carbamate (EC) is a compound identified in a variety of fermented foods and beverages. Despite its presence in food items, it's recognized for its genotoxic and carcinogenic properties in several species including mice, rats, hamsters, and monkeys. The formation of ethyl carbamate in these products happens through chemical reactions involving urea, citrulline, cyanide, and hydrocyanic acid. The analysis and determination of EC levels in foods and beverages involve sophisticated techniques like gas chromatography and high-performance liquid chromatography. Understanding the formation mechanisms and developing preventive measures to minimize EC levels in food is crucial for consumer health and safety (Weber & Sharypov, 2009).
Interactions of Ethanol and Urethane (Ethyl Carbamate) in Carcinogenicity
Ethyl carbamate, also known as urethane, is found as a contaminant in certain foods and alcoholic beverages. Its carcinogenicity is mediated through a metabolic pathway involving the oxidation to vinyl carbamate and vinyl carbamate epoxide, with the latter interacting with DNA. Interestingly, the metabolism and carcinogenicity of urethane can be influenced by ethanol, suggesting a complex relationship between ethanol consumption and urethane's carcinogenic potential. This intricate interaction requires further studies to elucidate the mechanisms by which ethanol impacts urethane's effects (Benson & Beland, 1997).
Improving Learning and Memory Dysfunction with Ethyl Carbamate Derivatives
In scientific research, certain derivatives of ethyl carbamate have shown potential in addressing dysfunction of learning and memory. Compounds such as 2-[1-(4-Methylpiperazine)]-2-[1-(2-Pyridine)Ethoxy](Promoting Memory No.5)ethyl and 1-(4-Methylpiperazin-1-yl)-2-(1-(pyridin-2-yl)Ethoxy) Ethanone(Promoting Memory No.6) have been studied for their effects on improving learning and memory in mice. These findings could pave the way for new interventions in cognitive disorders, highlighting the versatility of ethyl carbamate derivatives in scientific research (Zhang Hong-ying, 2012).
Eigenschaften
IUPAC Name |
ethyl N-(1-pyridin-2-ylsulfanyl-2,3-dihydro-1H-inden-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-2-21-17(20)19-14-11-12-7-3-4-8-13(12)16(14)22-15-9-5-6-10-18-15/h3-10,14,16H,2,11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYEHRBPZEDEHPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1CC2=CC=CC=C2C1SC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801331642 |
Source


|
| Record name | ethyl N-(1-pyridin-2-ylsulfanyl-2,3-dihydro-1H-inden-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801331642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
44.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49666123 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
306978-24-5 |
Source


|
| Record name | ethyl N-(1-pyridin-2-ylsulfanyl-2,3-dihydro-1H-inden-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801331642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[(4-chlorophenyl)methyl]-2,4-diphenylpyrimidine-5-carboxamide](/img/structure/B2535177.png)

![4-methoxy-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2535180.png)
![(E)-ethyl 1-cyclohexyl-2-(isonicotinoylimino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2535182.png)


![4-fluoro-N-[2,2,2-trichloro-1-(pyrimidin-2-ylamino)ethyl]benzamide](/img/structure/B2535187.png)

